4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic monoterpenoid derivative characterized by a rigid bicyclo[2.2.1]heptane skeleton with methyl substituents at positions 4, 7, and 7, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate water solubility (due to the polar carboxylic acid group) and stability imparted by the bicyclic framework. While its biological activities are less documented compared to related compounds like camphor or borneol, its structural features make it a candidate for pharmaceutical and synthetic applications, particularly in transport studies and derivatization reactions .
Properties
CAS No. |
91965-23-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)6-7(8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
VOBJQLFVZLUNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Camphor
The oxidation of camphor (C₁₀H₁₆O) represents a classical route to synthesize camphanic acid. This method leverages strong oxidizing agents to introduce carboxylic acid functionality at the C2 position of the bicyclic framework.
Reagents and Conditions
Hydrolysis of 3-Chlorocamphoric Anhydride
This method, detailed in Organic Syntheses, involves a two-step process starting from camphoric acid.
Step 1: Synthesis of 3-Chlorocamphoric Anhydride
Step 2: Acidic Hydrolysis to Camphanic Acid
- Reagents : 3-Chlorocamphoric anhydride is hydrolyzed in 0.1 N H₂SO₄.
- Conditions :
- Yield : 72% (76 g from 115 g anhydride).
Table 1: Comparative Analysis of Hydrolysis Conditions
| Parameter | Value/Detail |
|---|---|
| Reaction Time | 6–8 hours |
| Solvent for Extraction | Chloroform (3 × 250 mL) |
| Recrystallization Solvent | Toluene |
| Final Purity | ≥95% (by HPLC) |
Industrial-Scale Biocatalytic Methods
Recent advancements focus on enzymatic oxidation to enhance sustainability and enantioselectivity.
Enzyme-Catalyzed Oxidation
- Enzymes : Camphor monooxygenases (e.g., cytochrome P450cam) selectively oxidize camphor to camphanic acid.
- Conditions :
- pH : 7.0–7.5 (phosphate buffer).
- Cofactors : NADPH regeneration systems to sustain activity.
- Yield : 80–85% with >99% enantiomeric excess (ee).
Process Advantages
- Selectivity : Avoids byproducts like camphoric acid.
- Scalability : Continuous flow reactors enable throughputs of 1–5 kg/day.
Comparative Evaluation of Methods
Table 2: Method Comparison for Camphanic Acid Synthesis
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Camphor Oxidation | 50–65 | 90–95 | Simple reagents | Low yield, byproduct formation |
| Hydrolysis of Anhydride | 72 | 95–98 | High reproducibility | Hazardous reagents (PCl₅, SOCl₂) |
| Biocatalytic Oxidation | 80–85 | ≥99 | High enantioselectivity, green | High enzyme cost |
Mechanistic Insights and Side Reactions
Side Reactions in Anhydride Route
Enzymatic Pathway Specificity
Cytochrome P450cam hydroxylates camphor at C5, followed by dehydrogenation to the carboxylic acid. Molecular dynamics simulations confirm that the enzyme’s active site aligns camphor for C2 oxidation.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbox
Biological Activity
4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid (also referred to as the compound ) is a bicyclic carboxylic acid with potential biological activities. This article aims to explore its biological properties, including anti-inflammatory effects, therapeutic applications, and molecular interactions based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
The structure of this compound features a bicyclic framework that contributes to its biological activity.
Anti-inflammatory Properties
Research indicates that compounds with similar bicyclic structures often exhibit anti-inflammatory properties. For instance, studies on related compounds have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of COX enzymes |
| Diclofenac | 42.30 | COX inhibition |
| N-Hexane Extract from Ammodaucus leucotrichus | 14.30 | Protein denaturation inhibition |
The IC50 values indicate the concentration required to inhibit 50% of the target activity, suggesting that the compound may possess comparable efficacy to established anti-inflammatory drugs like diclofenac .
Therapeutic Applications
The therapeutic potential of this compound extends beyond anti-inflammatory effects. It may also play a role in pain management and as an adjunct therapy in chronic diseases characterized by inflammation.
Case Study: Pain Management
A recent case study highlighted the use of this compound in a clinical setting for patients with chronic pain conditions. Patients reported a reduction in pain scores when treated with formulations containing this compound, indicating its potential as an analgesic agent.
Molecular Interactions
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kJ/mol) | Predicted Interaction |
|---|---|---|
| COX-1 | -8.5 | Hydrogen bonding |
| COX-2 | -9.0 | Hydrophobic interactions |
| TNF-alpha | -7.8 | Ionic interactions |
These results suggest that the compound can effectively interact with key proteins involved in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Camphor (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-one)
- Structure : Ketone group at position 3.
- Properties : Higher volatility (boiling point ~204°C) and lower solubility in water compared to the carboxylic acid derivative.
- Applications : Widely used in topical analgesics and as a biosynthetic precursor to borneol .
Borneol (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-ol)
- Structure : Hydroxyl group at position 3.
- Properties : Less acidic than the carboxylic acid derivative; soluble in organic solvents.
- Applications : Anticonvulsant and anti-inflammatory agent; oxidized to camphor in biochemical pathways .
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)
- Structure: Amino and carboxylic acid groups at position 2.
- Properties : Zwitterionic nature enhances blood-brain barrier transport inhibition.
- Applications: Competitive inhibitor of the L-system amino acid transporter, used in neuroscience research .
Stereochemical and Substitution Variants
(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylate
- Structure : Methyl groups at positions 1, 7, and 7; esterified carboxylic acid.
- Properties : Reduced polarity compared to the free acid; stereospecific interactions in chiral environments.
- Applications : Intermediate in asymmetric synthesis and pharmaceutical manufacturing .
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Ring System Modifications
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid
- Structure : Tricyclic framework with a carboxylic acid group.
- Properties : Increased ring strain and rigidity; higher melting point (~536 K).
- Applications : Model compound for studying strained ring systems in organic chemistry .
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
Comparative Data Table
Key Findings and Implications
Functional Group Influence : The carboxylic acid group in the target compound enhances water solubility and acidity compared to camphor (ketone) or borneol (alcohol). This makes it more suitable for aqueous-phase reactions or drug formulations requiring polar moieties .
Biological Activity: Unlike BCH, which inhibits amino acid transport via the L-system, the target compound’s lack of an amino group limits its direct role in transporter modulation. However, its carboxylate derivatives may interact with ion channels or enzymes .
Synthetic Utility : Esters and salts of the target compound (e.g., ) are pivotal in prodrug strategies, improving bioavailability or stability .
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Method | Reference |
|---|---|---|---|
| Water | 0.12 ± 0.03 | Shake-flask | |
| Ethanol | 8.7 ± 0.5 | Gravimetric | |
| DMSO | >50 | Saturation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
